4-(tert-Butoxycarbonyl)-7-oxo-4-azaspiro[2.5]octane-6-carboxylic acid
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Overview
Description
4-(tert-Butoxycarbonyl)-7-oxo-4-azaspiro[2.5]octane-6-carboxylic acid is a spirocyclic compound characterized by its unique structure, which includes two rings sharing a single atom. The tert-butoxycarbonyl group is a common protecting group in organic chemistry, often used to protect amines during chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-7-oxo-4-azaspiro[2.5]octane-6-carboxylic acid involves several steps. One common method includes the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction typically occurs under aqueous conditions . Another method involves heating the amine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonyl)-7-oxo-4-azaspiro[2.5]octane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(tert-Butoxycarbonyl)-7-oxo-4-azaspiro[2.5]octane-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)-7-oxo-4-azaspiro[2.5]octane-6-carboxylic acid involves its role as a protecting group for amines. The tert-butoxycarbonyl group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base. The removal of the tert-butoxycarbonyl group can be achieved with strong acids such as trifluoroacetic acid, leading to the formation of the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate: Similar structure but with an oxygen atom in the ring.
tert-Butyl 1-(Aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate: Contains an additional aminomethyl group.
Uniqueness
4-(tert-Butoxycarbonyl)-7-oxo-4-azaspiro[2.5]octane-6-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the tert-butoxycarbonyl protecting group, which makes it highly valuable in synthetic organic chemistry .
Properties
Molecular Formula |
C13H19NO5 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-4-azaspiro[2.5]octane-6-carboxylic acid |
InChI |
InChI=1S/C13H19NO5/c1-12(2,3)19-11(18)14-7-8(10(16)17)9(15)6-13(14)4-5-13/h8H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
OJCMGGQLLIWCPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)CC12CC2)C(=O)O |
Origin of Product |
United States |
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